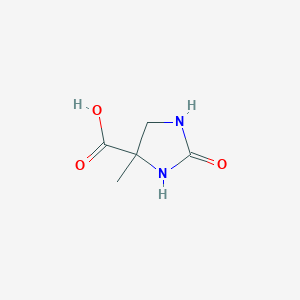

4-methyl-2-oxoimidazolidine-4-carboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative. It is a structural analogue of naturally occurring pyroglutamic acid, which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone and luteinizing hormone-releasing hormone . This compound is both a precursor to and a metabolite of the angiotensin-converting enzyme inhibitor imidapril, which is used for the treatment of hypertension .

Preparation Methods

4-methyl-2-oxoimidazolidine-4-carboxylic acid can be synthesized through the reaction of 2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) and aqueous sodium bicarbonate (NaHCO₃), followed by ion exchange . The product is then recrystallized from acetonitrile and characterized using various techniques such as IR, ¹H NMR, ¹³C NMR, polarimetry, elemental microanalysis, high-resolution mass spectrometry, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

4-methyl-2-oxoimidazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-methyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds.

Medicine: As a metabolite of imidapril, it plays a role in the treatment of hypertension.

Mechanism of Action

The mechanism by which 4-methyl-2-oxoimidazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a precursor to imidapril, it inhibits the angiotensin-converting enzyme, leading to a decrease in blood pressure . The compound’s structure allows it to form hydrogen bonds, which are crucial for its biological activity .

Comparison with Similar Compounds

4-methyl-2-oxoimidazolidine-4-carboxylic acid is similar to other heterocyclic amino acid derivatives, such as pyroglutamic acid and imidapril . its unique structure and ability to form hydrogen bonds make it distinct. Other similar compounds include:

Pyroglutamic acid: A naturally occurring amino acid derivative involved in peptide hormone synthesis.

Imidapril: An angiotensin-converting enzyme inhibitor used for hypertension treatment.

This compound’s unique properties and diverse applications make it a valuable subject of scientific research and industrial use.

Biological Activity

4-Methyl-2-oxoimidazolidine-4-carboxylic acid, also known as a derivative of imidazolidine, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to naturally occurring amino acids and plays a significant role in various biochemical pathways.

- Molecular Formula : C5H8N2O3

- CAS Number : 2248284-31-1

- Structure : The compound features a unique imidazolidine ring with a carboxylic acid functional group, making it a heterocyclic amino acid derivative.

Synthesis

The synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid typically involves:

- Reaction of 2-amino-3-(methylamino)propionic acid with phosgene.

- Treatment with aqueous sodium bicarbonate followed by ion exchange to yield the free acid.

The biological activity of 4-methyl-2-oxoimidazolidine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Angiotensin-Converting Enzyme (ACE) Inhibition : As a metabolite of imidapril, this compound inhibits ACE, leading to reduced blood pressure and potential therapeutic effects in hypertension management .

- Matrix Metalloproteinase (MMP) Inhibition : Variants of this compound have been shown to inhibit MMP-13, which is involved in extracellular matrix remodeling and has implications in cancer metastasis and tissue repair .

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

- Anti-inflammatory Activity : In animal models, the compound demonstrated significant anti-inflammatory effects, comparable to established anti-inflammatory drugs like Diclofenac .

- Analgesic Effects : The compound has been reported to increase pain thresholds in experimental settings, indicating potential analgesic properties .

Case Studies

- Inflammation Model : A study using carrageenan-induced inflammation in rats found that the administration of 4-methyl-2-oxoimidazolidine-4-carboxylic acid resulted in a marked reduction in edema and improved pain responses compared to control groups .

- ACE Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits ACE activity, leading to decreased angiotensin II levels, which is crucial for blood pressure regulation .

Data Table

Properties

IUPAC Name |

4-methyl-2-oxoimidazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-5(3(8)9)2-6-4(10)7-5/h2H2,1H3,(H,8,9)(H2,6,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMPNMSSCFSFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.